3-Cyclohexylpropanohydrazide

Cannabinoid Receptor Inverse Agonist GPCR

3-Cyclohexylpropanohydrazide is a differentiated hydrazide building block. Its cyclohexylpropanoyl scaffold confers potent CB2 inverse agonist activity (EC50 = 0.065 µM), antifungal efficacy against Phomopsis viticola, and larvicidal action against Aedes aegypti (LD50 = 4.35 ppm). Derived hydrazones inhibit NF-κB/iNOS without cytotoxicity. This scaffold cannot be replaced by generic aromatic or short-chain aliphatic hydrazides without invalidating established SAR. Procure ≥95% purity material for focused library synthesis targeting endocannabinoid, anti-infective, and anti-inflammatory programs.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
CAS No. 81975-20-4
Cat. No. B1363750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexylpropanohydrazide
CAS81975-20-4
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCC(=O)NN
InChIInChI=1S/C9H18N2O/c10-11-9(12)7-6-8-4-2-1-3-5-8/h8H,1-7,10H2,(H,11,12)
InChIKeyKIRFVQALDHTBPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclohexylpropanohydrazide (CAS: 81975-20-4): A Versatile Hydrazide Building Block for Drug Discovery and Agrochemical Research


3-Cyclohexylpropanohydrazide (CAS: 81975-20-4), also known as 3-cyclohexylpropionic acid hydrazide, is a member of the hydrazide class characterized by a cyclohexyl ring connected to a propanohydrazide moiety. It is a white crystalline solid with a molecular formula of C9H18N2O and a molecular weight of 170.25 g/mol . This compound serves as a crucial intermediate and building block in organic synthesis, primarily valued for its terminal hydrazide group, which readily undergoes condensation reactions with aldehydes and ketones to form hydrazone derivatives . These hydrazone derivatives are extensively explored for their diverse biological activities, including anti-inflammatory, antifungal, insecticidal, and cannabinoid receptor-modulating properties . Its commercial availability with typical purities of 95% or higher from multiple vendors positions it as a practical starting material for research and development projects .

Why 3-Cyclohexylpropanohydrazide is Not Interchangeable with Generic Aromatic or Shorter-Chain Hydrazides


The assumption that any hydrazide can serve as a universal replacement for 3-cyclohexylpropanohydrazide in synthetic or biological applications is incorrect. The compound's specific molecular architecture—a flexible three-carbon alkyl chain linking a bulky, hydrophobic cyclohexyl ring to the reactive hydrazide group—directly governs the physicochemical properties and, consequently, the biological activity of its derivatives . This is in stark contrast to generic aromatic hydrazides (e.g., benzohydrazide) or simpler aliphatic hydrazides (e.g., acetohydrazide), which lack the cyclohexyl group's unique steric and lipophilic characteristics. Studies have demonstrated that the biological activity of hydrazone derivatives synthesized from this compound is highly dependent on the combination of the cyclohexylpropionyl scaffold and the specific substituents on the arylidene portion, with different functional groups on the phenyl ring significantly modulating potency and selectivity across anti-inflammatory, antifungal, and insecticidal assays [1]. Substituting the core cyclohexylpropanohydrazide with a smaller or aromatic analog would fundamentally alter the molecule's shape, lipophilicity, and receptor-binding profile, rendering any previously established structure-activity relationship (SAR) data invalid and requiring a complete de novo optimization process.

Quantitative Differentiation Guide for 3-Cyclohexylpropanohydrazide: Performance Benchmarks Against Comparators


CB2 Cannabinoid Receptor Inverse Agonism: Potent EC50 of 0.065 µM for Lead Derivative

Hydrazone derivatives synthesized from 3-cyclohexylpropanohydrazide demonstrate potent and selective inverse agonist activity at cannabinoid receptors. Notably, a specific derivative, HZ-9, displayed an EC50 of 0.065 µM at the CB2 receptor and an EC50 of 1.2 µM at the CB1 receptor in a [35S]GTPγS functional assay . This level of potency, particularly the 18.5-fold selectivity for CB2 over CB1, is a quantifiable differentiator. While other hydrazide-derived cannabinoid ligands exist, this specific cyclohexylpropionyl scaffold provides a unique starting point for achieving high CB2 inverse agonist potency, which is not a generic property of all hydrazide derivatives. In comparison, many hydrazide derivatives reported in the literature for other targets often exhibit IC50 values in the micromolar range, making sub-micromolar functional activity a notable feature of this scaffold.

Cannabinoid Receptor Inverse Agonist GPCR

Larvicidal Activity: LD50 of 4.35 ppm at 48 Hours for Lead Hydrazone Against Aedes aegypti

Derivatives of 3-cyclohexylpropanohydrazide exhibit potent larvicidal activity against Aedes aegypti, the primary vector for dengue and yellow fever. The most active derivative tested, Compound 9, demonstrated LD50 values of 57.4 ppm at 24 hours and 4.35 ppm at 48 hours post-treatment in a toxicity bioassay [1]. This represents a substantial increase in lethality over time. In contrast, other derivatives in the same series showed weaker or negligible larvicidal effects, and the parent hydrazide itself is inactive. While positive controls like temephos (an organophosphate) typically have LD50 values in the low ppb range, the activity of Compound 9 is within the range of promising plant-derived or synthetic leads. Compared to other hydrazone-based larvicides, this specific scaffold's activity is a clear differentiator, as the potency is highly dependent on the 4-isopropylphenyl substituent attached to the cyclohexylpropanohydrazide core.

Insecticide Larvicide Mosquito Control

Selective Antifungal Activity: Potent Growth Inhibition of Phomopsis viticola at 30 µM

Hydrazone derivatives from this compound show selective and potent antifungal activity against specific plant pathogens. In a 96-well microbioassay, Compounds 5 and 9 demonstrated strong antifungal activity at a concentration of 30 µM against Phomopsis viticola [1]. This is significant because only two out of the ten tested hydrazone derivatives were active against this particular fungal species, highlighting the importance of specific structural modifications on the hydrazide scaffold. In comparison, other phytopathogenic fungi tested (Colletotrichum, Botrytis, Fusarium) were less sensitive, and a different set of derivatives (3, 5, 7, and 9) were required for activity against Phomopsis obscurans. This species-specific activity profile, which is tunable via the aldehyde partner, is a key differentiator from broad-spectrum commercial fungicides and demonstrates the potential for developing targeted, resistance-breaking antifungal agents.

Antifungal Agricultural Fungicide Phomopsis

Anti-Inflammatory Mechanism: Inhibition of NF-κB and iNOS with No Cytotoxicity

Several hydrazone derivatives of 3-cyclohexylpropanohydrazide have been shown to inhibit the NF-κB pathway and inducible nitric oxide synthase (iNOS) activity, key mediators of inflammation, without affecting intracellular ROS generation or exhibiting cytotoxicity [1]. This specific mechanistic profile—targeting upstream transcriptional regulation (NF-κB) and downstream effector enzyme activity (iNOS) while sparing ROS pathways—distinguishes these compounds from many classical NSAIDs, which primarily act via COX inhibition, or broad-spectrum antioxidants. This lack of cytotoxicity is a critical advantage for potential therapeutic development. In contrast, many experimental anti-inflammatory agents derived from other hydrazide scaffolds often show cytotoxicity at comparable concentrations, limiting their therapeutic window. The observation that activity is modulated by substituents on the phenyl ring provides a clear SAR path for optimizing potency while maintaining this favorable safety profile.

Anti-inflammatory NF-κB Inhibition Drug Discovery

Optimal Application Scenarios for Procuring 3-Cyclohexylpropanohydrazide (CAS: 81975-20-4)


Synthesis and Optimization of Selective CB2 Cannabinoid Receptor Inverse Agonists

Based on the evidence that hydrazone derivatives like HZ-9 exhibit potent CB2 inverse agonist activity (EC50 = 0.065 µM) , this compound is ideally suited for medicinal chemistry programs targeting the endocannabinoid system. Procurement of high-purity 3-cyclohexylpropanohydrazide is a critical first step for synthesizing focused libraries of hydrazone derivatives to explore SAR around the benzylidene moiety. The goal is to further enhance CB2 selectivity and potency for potential therapeutic applications in pain management, neuroinflammation, or cancer. Using this specific hydrazide ensures that the resulting compounds possess the cyclohexylpropionyl core proven to confer the desired inverse agonist activity, unlike analogs derived from aromatic hydrazides.

Development of Novel, Target-Specific Agricultural Fungicides and Insecticides

The discovery that specific N-(benzylidene)-3-cyclohexylpropionic acid hydrazide derivatives exhibit potent activity against Phomopsis viticola (antifungal) [1] and Aedes aegypti larvae (larvicide, LD50 = 4.35 ppm at 48h) [1] makes this compound a valuable starting material for agrochemical R&D. Procurement should be considered for projects aiming to develop new, resistance-breaking fungicides for crop protection or novel larvicides for vector control. The ability to generate a diverse set of hydrazones from this single hydrazide precursor allows for rapid screening and identification of lead candidates with a favorable activity and selectivity profile against target pests, while potentially exhibiting low mammalian toxicity, as suggested by the anti-inflammatory studies.

Medicinal Chemistry Exploration of NF-κB Pathway Inhibitors with Favorable Safety Profiles

For researchers focused on developing novel anti-inflammatory agents, 3-cyclohexylpropanohydrazide serves as a key intermediate for synthesizing hydrazone derivatives that inhibit NF-κB and iNOS without showing cytotoxicity [2]. This specific application is justified by the evidence that this scaffold can yield compounds with a distinct mechanistic profile and a clean safety window in vitro. Procurement of this compound enables the synthesis of new analogs to probe the structural requirements for this selective inhibition and to improve upon the potency of the initial hits, potentially leading to new treatments for chronic inflammatory diseases.

Custom Synthesis and Intermediate Supply for Specialized CROs and Chemical Libraries

As a versatile building block, 3-cyclohexylpropanohydrazide is a logical procurement item for Contract Research Organizations (CROs) or core facilities that supply custom-synthesized screening libraries. Its well-defined chemistry for generating diverse hydrazones and its validated biological activity across multiple therapeutic areas (cannabinoid, anti-inflammatory, anti-infective) [1][2] make it a high-value intermediate. Stocking this compound allows for the rapid, on-demand synthesis of novel derivatives for client projects, differentiating a CRO's chemical offerings from those relying solely on more common aromatic or short-chain aliphatic hydrazides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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